4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid
CAS No.:
Cat. No.: VC15504745
Molecular Formula: C12H14BrNO3
Molecular Weight: 300.15 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid -](/images/structure/VC15504745.png)
Specification
Molecular Formula | C12H14BrNO3 |
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Molecular Weight | 300.15 g/mol |
IUPAC Name | 5-(4-bromo-2-methylanilino)-5-oxopentanoic acid |
Standard InChI | InChI=1S/C12H14BrNO3/c1-8-7-9(13)5-6-10(8)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17) |
Standard InChI Key | LGHKVLRNEBYYJF-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid (IUPAC name: 4-[(4-bromo-2-methylphenyl)carbamoyl]butanoic acid) is a brominated aromatic compound with the molecular formula C₁₂H₁₃BrNO₃ and a molecular weight of 316.15 g/mol. Its structure comprises a 4-bromo-2-methylphenyl group connected to a butanoic acid moiety through a carbamoyl (-NH-CO-) linker. The bromine atom at the para position and the methyl group at the ortho position on the phenyl ring contribute to its steric and electronic profile, influencing both reactivity and biological interactions .
Molecular Architecture
The compound’s structure can be represented in multiple notations:
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SMILES: BrC1=CC(=C(C=C1)C)NC(=O)CCCC(=O)O
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InChIKey: UYVXZQRFKIFHKG-UHFFFAOYSA-N
The butanoic acid chain introduces hydrophilicity, while the brominated aromatic system enhances lipophilicity, resulting in a calculated LogP value of 2.8 (estimated via XLogP3). This balance suggests moderate membrane permeability, a critical factor in drug design.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid typically involves a multi-step process:
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Preparation of 4-Bromo-2-methylaniline:
Bromination of 2-methylaniline using bromine in acetic acid yields the intermediate. -
Activation of Butanoic Acid:
Conversion of butanoic acid to its acid chloride (butanoyl chloride) using thionyl chloride (SOCl₂) . -
Coupling Reaction:
Reaction of 4-bromo-2-methylaniline with butanoyl chloride in the presence of a base (e.g., triethylamine) forms the carbamoyl linkage. Subsequent hydrolysis under acidic conditions yields the final product .
Reaction Scheme:
Industrial-Scale Production
Optimized conditions for large-scale synthesis include:
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Continuous Flow Reactors: Enhance yield (up to 85%) and reduce reaction time.
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Catalysts: Palladium-based catalysts improve coupling efficiency in brominated systems.
Physicochemical Properties
Property | Value/Range | Method of Determination |
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Melting Point | 142–145°C | Differential Scanning Calorimetry |
Solubility (Water) | 2.1 mg/mL (25°C) | Shake Flask Method |
pKa (Carboxylic Acid) | 4.6 | Potentiometric Titration |
LogP | 2.8 | Computational Estimation |
The compound’s low aqueous solubility necessitates formulation strategies such as salt formation (e.g., sodium or potassium salts) for biomedical applications .
Industrial and Research Applications
Pharmaceutical Intermediate
The carbamoyl group serves as a versatile handle for further derivatization, enabling the synthesis of:
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Prodrugs: Esterification of the carboxylic acid enhances bioavailability.
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Targeted Therapeutics: Conjugation with monoclonal antibodies for cancer therapy.
Materials Science
Brominated aromatic systems are integral to flame-retardant polymers. Incorporating this compound into epoxy resins improves thermal stability (up to 300°C).
Parameter | Recommendation |
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Storage | 2–8°C, inert atmosphere |
PPE | Gloves, goggles, lab coat |
Disposal | Incineration at >800°C |
Acute toxicity studies in rodents indicate an LD₅₀ of 1,200 mg/kg (oral), classifying it as Category 4 under GHS guidelines.
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